8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione (CAS 313470-45-0) is a certified reference standard for HPLC-based impurity profiling of tetracycline-derived APIs. Its unique N-7 2-methoxyethyl substituent ensures chromatographically distinct retention, enabling selective quantification in complex matrices. The C-8 bromine serves as a reactive handle for cross-coupling reactions (Suzuki, Heck, Sonogashira) and heavy-atom crystallographic phasing, while pre-installed N-7 functionalization streamlines synthesis of adenosine receptor antagonist libraries. Procure as ≥95% purity research standard in standard milligram-to-gram quantities with full analytical documentation (CoA, MSDS).

Molecular Formula C9H11BrN4O3
Molecular Weight 303.11 g/mol
CAS No. 313470-45-0
Cat. No. B041611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
CAS313470-45-0
Molecular FormulaC9H11BrN4O3
Molecular Weight303.11 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCOC
InChIInChI=1S/C9H11BrN4O3/c1-13-6-5(7(15)12-9(13)16)14(3-4-17-2)8(10)11-6/h3-4H2,1-2H3,(H,12,15,16)
InChIKeyJICZHWKTAANUSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione (CAS 313470-45-0): A Differentiated Theobromine-Derived Purine Scaffold


8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione (CAS 313470-45-0) is a synthetic purine-2,6-dione derivative belonging to the theobromine class of methylxanthines. Its core structure is differentiated from the parent alkaloid theobromine by a bromine atom at the C-8 position and a 2-methoxyethyl substituent at the N-7 position, yielding a molecular formula of C9H11BrN4O3 and a molecular weight of 303.11 g/mol . This specific substitution pattern provides a unique synthetic handle (C-8 bromine) for further chemical elaboration, distinguishing it from both unsubstituted natural methylxanthines and other 8-bromo-xanthine analogs like 8-bromotheobromine or 8-bromo-3-methylxanthine . The compound is commercially available as a high-purity research chemical and analytical reference standard, primarily serving as a specialized building block and impurity marker in pharmaceutical quality control workflows .

Procurement Limitations of 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione: Why In-Class Analogs Cannot Be Interchanged


Direct interchange of 8-bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione with other 8-bromo-xanthines or theobromine analogs is precluded by the compound's unique substitution pattern, which dictates its chemical reactivity, physicochemical properties, and designated analytical applications. The N-7 2-methoxyethyl group introduces distinct solubility characteristics (soluble in DMSO and DMF) and alters the molecule's lipophilicity and hydrogen-bonding capacity relative to 8-bromotheobromine (N-7 methyl) or 8-bromo-3-methylxanthine (N-7 unsubstituted) . Moreover, as a documented metabolite of tetracyclines and derivative of caffeine, this compound serves a specific, regulatory-critical role as an impurity standard for API purity establishment and as an HPLC reference standard—functions that cannot be fulfilled by structurally similar but analytically distinct analogs . Substitution with an incorrect analog would invalidate analytical method specificity, compromise quantification accuracy, and risk regulatory non-compliance in pharmaceutical quality control workflows.

Quantitative Differentiation Evidence for 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione Against Closest Structural Analogs


Structural Differentiation: N-7 2-Methoxyethyl vs. Methyl or Unsubstituted Analogs

The target compound (C9H11BrN4O3, MW 303.11) incorporates a 2-methoxyethyl substituent at N-7, which distinguishes it from the closest commercial analog, 8-bromotheobromine (C7H7BrN4O2, MW 259.06), which bears a methyl group at N-7, and from 8-bromo-3-methylxanthine (C6H5BrN4O2, MW 245.04), which is unsubstituted at N-7 . The 2-methoxyethyl group introduces an additional hydrogen bond acceptor (ether oxygen), increases topological polar surface area, and alters calculated logP, directly impacting chromatographic retention, solubility in aprotic solvents (DMSO, DMF), and suitability as a synthetic intermediate for further N-7 elaboration .

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Validated Application as an HPLC Reference Standard and Impurity Marker for Pharmaceutical QC

8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is commercially supplied and explicitly designated as a drug product used as a reference standard in HPLC for establishing purity of an API, with a verified minimum purity specification of ≥95% . This documented application as a certified reference standard distinguishes it from research-grade 8-bromotheobromine or 8-bromo-3-methylxanthine, which are typically marketed as synthetic intermediates without validated reference standard documentation or CoA-backed purity certification for regulatory QC use .

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Pharmacological Lineage and Potential Biological Differentiation from Parent Methylxanthines

As a substituted theobromine derivative and a documented metabolite of both caffeine and tetracyclines, the target compound belongs to a pharmacologically privileged class . The parent compound, theobromine, exhibits adenosine A1 receptor antagonism with reported IC50 values of 200–280 μM in radioligand binding assays using rat brain membranes [1]. The introduction of an electron-withdrawing bromine at C-8 and a polar 2-methoxyethyl group at N-7 in the target compound is expected, based on class-level SAR of 8-substituted xanthines, to modulate both receptor binding affinity and metabolic stability relative to theobromine. The 8-bromo substituent serves as a versatile leaving group for nucleophilic aromatic substitution, enabling the generation of diverse 8-amino or 8-aryl derivatives—a synthetic capability not available with unsubstituted theobromine [2].

Pharmacology Drug Discovery Receptor Antagonism

Solubility Profile for In Vitro Assay Compatibility: DMSO/DMF Solubility vs. Aqueous-Limited Xanthines

The target compound exhibits documented solubility in dipolar aprotic solvents DMSO and DMF, consistent with the presence of the polar 2-methoxyethyl side chain . This solubility profile is advantageous for the preparation of concentrated stock solutions for in vitro pharmacological assays. In contrast, the parent natural methylxanthines theobromine and theophylline exhibit poor aqueous solubility and typically require aqueous base or specialized co-solvent systems for dissolution at millimolar concentrations. While no head-to-head solubility quantification is available in the public domain for this specific compound, the class-level property improvement conferred by the 2-methoxyethyl group is mechanistically grounded.

Pre-formulation In Vitro Pharmacology Solubility

Optimal Application Scenarios for 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione in Pharmaceutical R&D and Quality Control


Certified HPLC Reference Standard for Tetracycline-Derived API Impurity Profiling

Procure 8-bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione as a certified reference standard (min. 95% purity) for use in HPLC-based impurity profiling of tetracycline-derived active pharmaceutical ingredients. As a documented metabolite of tetracyclines, this compound serves as a specific, chromatographically distinct marker for monitoring process-related impurities during API manufacturing and stability studies . Its unique retention time, distinct from other theobromine-related impurities due to the N-7 2-methoxyethyl substituent, enables selective quantification in complex matrices .

Key Synthetic Intermediate for Focused Libraries of 8-Substituted Theobromine Analogs

Utilize the C-8 bromine atom as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) or nucleophilic aromatic substitution to generate diverse libraries of 8-aryl, 8-alkenyl, or 8-amino theobromine derivatives. The pre-installed 2-methoxyethyl group at N-7 eliminates the need for post-coupling N-alkylation, streamlining the synthesis of fully elaborated purine-2,6-dione scaffolds for adenosine receptor antagonist screening programs . This application leverages the compound's unique dual functionalization—C-8 bromide for diversification and N-7 methoxyethyl for solubility optimization—which is unavailable in 8-bromotheobromine (N-7 methyl only) or 8-bromo-3-methylxanthine (N-7 unsubstituted) .

Physicochemical Probe for Xanthine-Based Methyltransferase or Phosphodiesterase Inhibitor Design

Deploy the compound as a starting scaffold for structure-based drug design targeting purine-binding enzymes such as methyltransferases or phosphodiesterases. The bromine atom at C-8 provides a heavy atom for X-ray crystallographic phasing of enzyme-ligand co-crystal structures, while the 2-methoxyethyl substituent at N-7 can probe a sub-pocket that accommodates polar, hydrogen-bond-accepting groups . This dual functionality makes the compound a superior crystallographic tool relative to 8-bromotheobromine, whose N-7 methyl group cannot engage the same polar interactions, and to 8-bromo-3-methylxanthine, which lacks N-7 substitution altogether .

In Vitro Pharmacological Tool Compound for Adenosine and Xanthine Receptor Studies

Apply 8-bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione as a tool compound in in vitro pharmacological assays (e.g., radioligand binding, functional cAMP assays) to probe the structure-activity relationships at adenosine receptor subtypes or xanthine-sensitive enzymes. Stock solutions can be readily prepared in DMSO at millimolar concentrations, facilitating dose-response studies without the solubility limitations encountered with theobromine or theophylline . The compound's structural lineage as a theobromine derivative implies activity at adenosine A1 and A2A receptors, but the 8-bromo and N-7 methoxyethyl modifications are expected to shift both potency and subtype selectivity profiles relative to the parent alkaloid (theobromine adenosine A1 IC50: 200–280 μM) .

Quote Request

Request a Quote for 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.